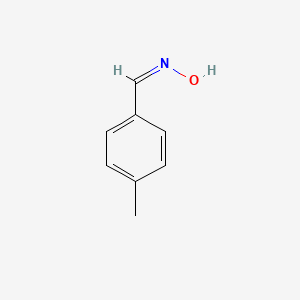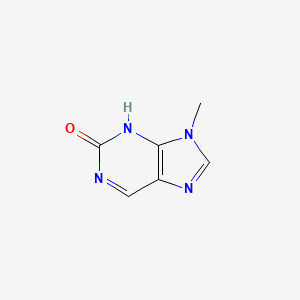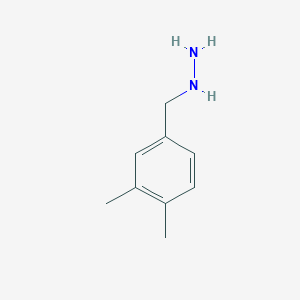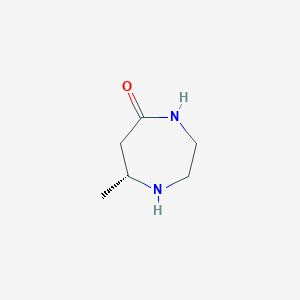
7H-Purin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 7H-Purin-7-amine can be synthesized through various methods. One common approach involves the methylation of adenine. This reaction typically uses methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7H-Purin-7-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct properties and applications.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like ammonia and various amines are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized purine derivatives, while substitution can produce a range of substituted purines .
Scientific Research Applications
7H-Purin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in DNA and RNA structures, as well as its potential effects on genetic processes.
Mechanism of Action
The mechanism of action of 7H-Purin-7-amine involves its interaction with nucleic acids. It can incorporate into DNA and RNA, potentially affecting their structure and function. This incorporation can lead to mutations or other genetic changes, which are of particular interest in cancer research . The compound’s effects are mediated through its interaction with specific molecular targets, including enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Adenine: The parent compound of 7H-Purin-7-amine, adenine is a fundamental component of DNA and RNA.
Guanine: Another purine nucleobase, guanine shares structural similarities with this compound but has different functional properties.
Hypoxanthine: A naturally occurring purine derivative, hypoxanthine is involved in various metabolic processes.
Uniqueness: this compound is unique due to its methylation at the 7th position, which imparts distinct chemical and biological properties. This methylation can influence the compound’s reactivity and its interactions with nucleic acids, making it a valuable tool in genetic and biochemical research .
Properties
CAS No. |
58200-40-1 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
purin-7-amine |
InChI |
InChI=1S/C5H5N5/c6-10-3-9-5-4(10)1-7-2-8-5/h1-3H,6H2 |
InChI Key |
SUGQPUDMEGECTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N=CN2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922795.png)

![1-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B11922801.png)







![7-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11922838.png)


